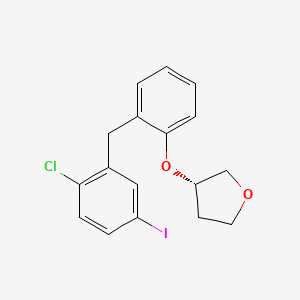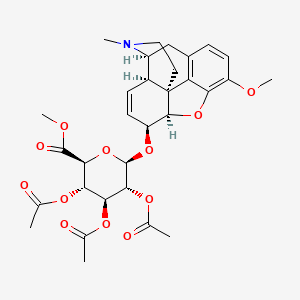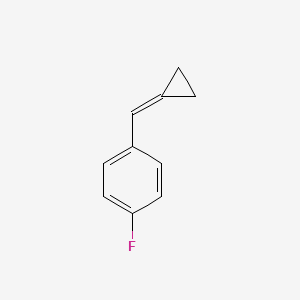
1-(Cyclopropylidenemethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylidenemethyl)-4-fluorobenzene is an organic compound with the molecular formula C10H9F It consists of a benzene ring substituted with a cyclopropylidenemethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylidenemethyl)-4-fluorobenzene can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with cyclopropylidenemethyl magnesium bromide in the presence of a suitable catalyst. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the palladium-catalyzed cross-coupling reaction of 4-fluorobenzyl bromide with cyclopropylidenemethyl boronic acid. This reaction is performed in the presence of a base such as potassium carbonate and a palladium catalyst, typically at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylidenemethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylmethyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1-(Cyclopropylidenemethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylidenemethyl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylidenemethyl group can influence the compound’s binding affinity and selectivity, while the fluorine atom can affect its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylidenemethyl)benzene: Lacks the fluorine atom, which can result in different chemical reactivity and biological activity.
4-Fluorobenzyl chloride: Contains the fluorine atom but lacks the cyclopropylidenemethyl group, leading to different applications and properties.
Cyclopropylidenemethyl bromide:
Uniqueness
1-(Cyclopropylidenemethyl)-4-fluorobenzene is unique due to the presence of both the cyclopropylidenemethyl group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
246180-26-7 |
|---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-(cyclopropylidenemethyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H9F/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-7H,1-2H2 |
InChI Key |
AGSQNQCUEQDFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
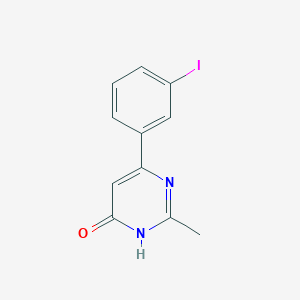
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
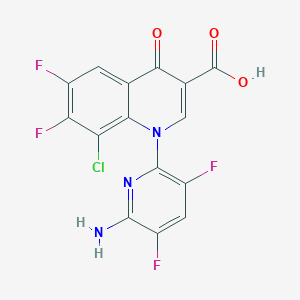
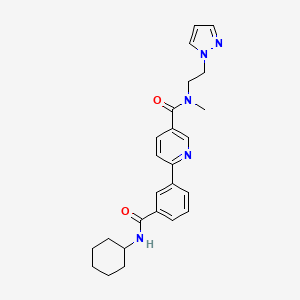
![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
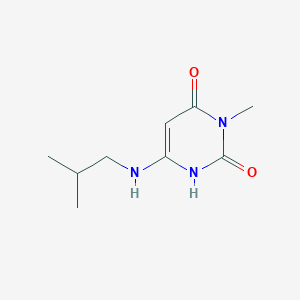
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)
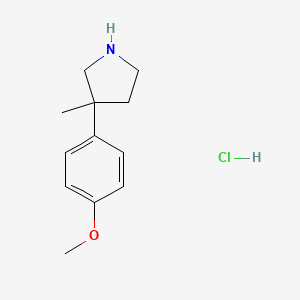
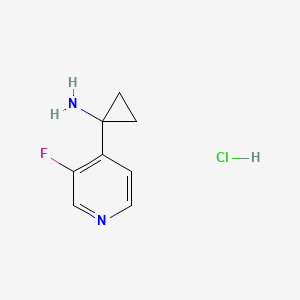
![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

